

The Pharmacodynamics of JB95008 (Gastrazole): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gastrazole
Cat. No.:	B607603

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of JB95008, also known as **Gastrazole**, a selective antagonist of the cholecystokinin-2 (CCK2) receptor. The information presented herein is compiled from publicly available preclinical and clinical data.

Introduction

JB95008 (**Gastrazole**) is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1][2][3][4][5][6][7][8] Gastrin has been identified as a growth factor in several types of cancer, including pancreatic cancer, where it can stimulate cell proliferation through an autocrine or paracrine mechanism.[3][4][9][10] By blocking the CCK2 receptor, JB95008 aims to inhibit the growth-promoting effects of gastrin on cancer cells. This document summarizes the available pharmacodynamic data, experimental methodologies, and relevant signaling pathways associated with JB95008.

Data Presentation

Quantitative data on the pharmacodynamics of JB95008 is primarily available from *in vivo* studies on gastric acid secretion and clinical trials in pancreatic cancer. Specific preclinical data on receptor binding affinity (Ki) and functional inhibition (IC50) in pancreatic cancer cell lines are not readily available in the public domain.

Table 1: In Vivo Pharmacodynamics of JB95008 (**Gastrazole**)[5]

Parameter	Species	Assay	Route of Administration		Dose Range	Result
Inhibition of Gastric Acid Secretion	Rat	Pentagastrin-Stimulated	Intravenous (i.v.)		0.15-3 μ mol/kg	Dose-dependent inhibition, with a maximum of 73%

Table 2: Clinical Efficacy of JB95008 (**Gastrazole**) in Advanced Pancreatic Cancer[2][7][8]

Trial	Comparison	N	Median Survival (JB95008)	Median Survival (Control)	1-Year Survival (JB95008)	1-Year Survival (Control)	P-value (Log Rank)
Trial A	Placebo	18	7.9 months	4.5 months	33%	11%	0.02
Trial B	5-Fluorouracil (5-FU)	98	3.6 months	4.2 months	13.2%	26.2%	0.42

Experimental Protocols

Detailed preclinical experimental protocols for JB95008 are not extensively published. However, based on standard methodologies for evaluating CCK2 receptor antagonists, the following represents a likely approach to characterizing the pharmacodynamics of a compound like JB95008.

In Vitro Characterization of CCK2 Receptor Antagonism

Objective: To determine the binding affinity and functional antagonist potency of JB95008 at the human CCK2 receptor.

a) Receptor Binding Assay (Radioligand Displacement):

- Cell Line: A human cell line stably expressing the recombinant human CCK2 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A radiolabeled CCK2 receptor agonist or antagonist (e.g., ^{125}I -labeled gastrin-17).
- Procedure:
 - Cell membranes expressing the CCK2 receptor are prepared.
 - A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of JB95008.
 - Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CCK2 receptor ligand.
 - After incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is quantified using a gamma counter.
- Data Analysis: The concentration of JB95008 that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

b) Functional Antagonism Assay (Calcium Mobilization):

- Cell Line: A human cell line stably expressing the human CCK2 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Agonist: Gastrin-17 or pentagastrin.
- Procedure:
 - Cells are pre-incubated with varying concentrations of JB95008.
 - The cells are then stimulated with a fixed concentration of a CCK2 receptor agonist (e.g., EC80 of gastrin-17).

- The change in intracellular calcium concentration is measured using a fluorescence plate reader.
- Data Analysis: The concentration of JB95008 that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

In Vitro Pancreatic Cancer Cell Proliferation Assay

Objective: To assess the effect of JB95008 on the proliferation of human pancreatic cancer cell lines that endogenously express the CCK2 receptor.

- Cell Lines: Human pancreatic cancer cell lines known to express the CCK2 receptor and respond to gastrin (e.g., BxPC-3, PANC-1).[3][9]
- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere.
 - The cells are then treated with increasing concentrations of JB95008 in the presence or absence of a stimulating concentration of gastrin-17.
 - Cell proliferation is assessed after a defined period (e.g., 72 hours) using a standard method such as the MTT assay, BrdU incorporation assay, or direct cell counting.
- Data Analysis: The concentration of JB95008 that inhibits cell proliferation by 50% (IC50) is calculated.

In Vivo Animal Model of Pancreatic Cancer

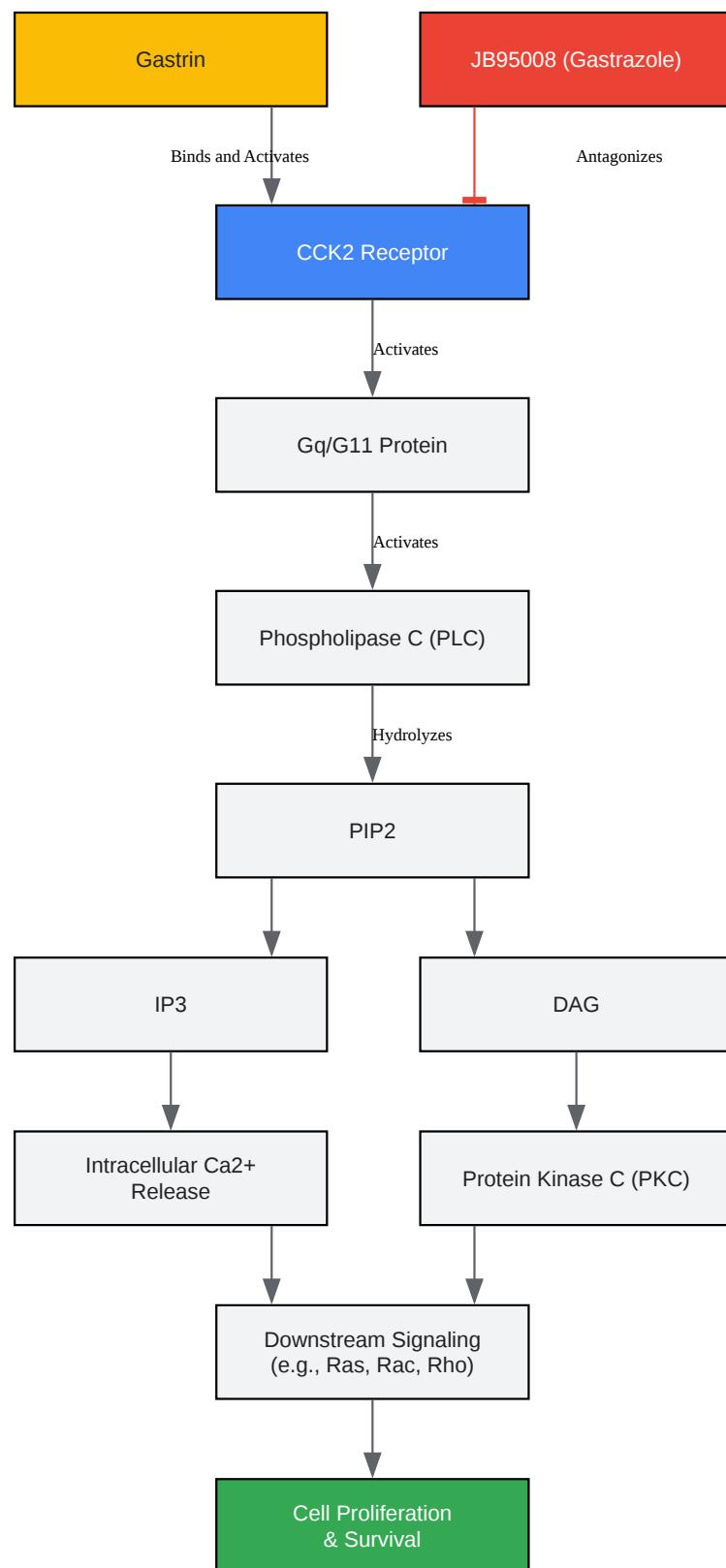
Objective: To evaluate the anti-tumor efficacy of JB95008 in a relevant animal model.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of a human pancreatic cancer cell line (e.g., BxPC-3).
- Procedure:
 - Once tumors are established, animals are randomized into treatment and control groups.

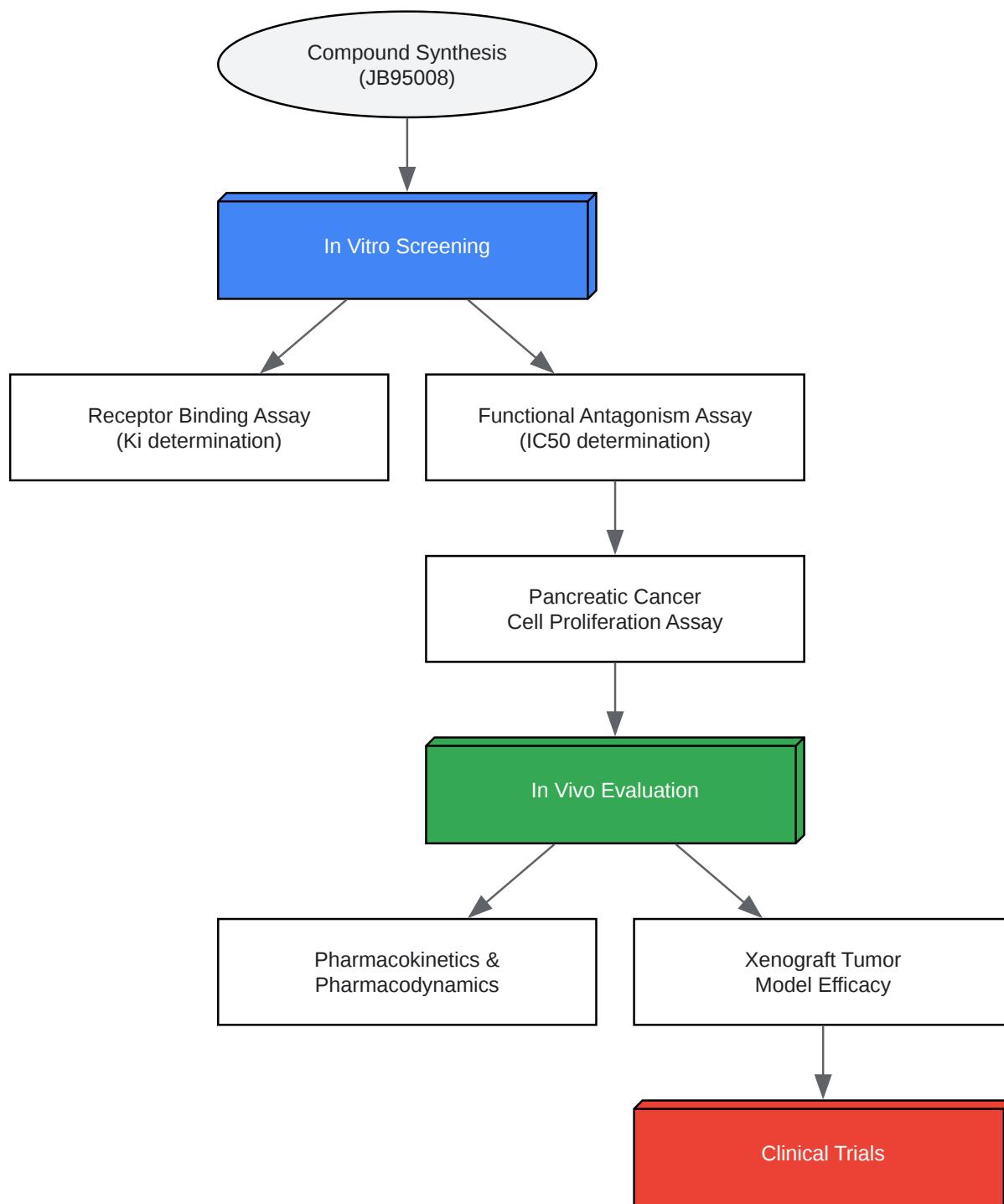
- JB95008 is administered systemically (e.g., via intravenous or intraperitoneal injection) at various doses and schedules.
- Tumor growth is monitored over time by caliper measurements or in vivo imaging.
- At the end of the study, tumors are excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of gastrin-mediated cell proliferation and its inhibition by JB95008, as well as a general experimental workflow for the evaluation of a CCK2 receptor antagonist.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of gastrin-induced cell proliferation via the CCK2 receptor and its inhibition by JB95008.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the evaluation of a CCK2 receptor antagonist like JB95008.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GROWTH OF HUMAN PANCREATIC CANCER IS INHIBITED BY DOWN-REGULATION OF GASTRIN GENE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin regulates growth of human pancreatic cancer in a tonic and autocrine fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of gastrin as a growth peptide in human pancreatic cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and processing of gastrin in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacodynamics of JB95008 (Gastrazole): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607603#understanding-the-pharmacodynamics-of-jb95008>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com